molecular formula C22H19N5O4 B2419353 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-14-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2419353
CAS RN: 941884-14-6
M. Wt: 417.425
InChI Key: VSUHFBAIVDCTIM-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide and related compounds have been investigated for their potential as enzyme inhibitors. A study demonstrated significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, indicating potential applications in modulating enzyme activities (Abbasi et al., 2019).

Anticancer Potential

  • Another important application area is in cancer research. Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure have shown potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, suggesting their potential as B-Raf kinase inhibitors and anti-proliferative agents in cancer treatment (Yang et al., 2012).

Antioxidant Properties

  • These compounds also exhibit significant antioxidant activity. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated noteworthy antioxidant properties, suggesting their utility in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Antibacterial Applications

  • There's evidence supporting their potential as antibacterial agents. N-substituted sulfonamides bearing benzodioxane moiety, closely related to the compound , have shown potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Anti-inflammatory Activity

  • Some derivatives of this compound class have been synthesized and evaluated for their anti-inflammatory activity, which opens up possibilities for their use in treatments of inflammation-related disorders (Sunder & Maleraju, 2013).

Novel Drug Design

  • The compound and its derivatives are also valuable in drug design, particularly in designing novel anticancer agents. Certain derivatives have shown appreciable cancer cell growth inhibition, highlighting their potential in chemotherapy (Al-Sanea et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections, and inhibiting their growth can help treat these conditions.

Mode of Action

The compound acts as an antibacterial agent , inhibiting the growth of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to establish and maintain infections.

Biochemical Pathways

It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation .

Result of Action

The compound has been found to be a potent inhibitor of bacterial biofilm formation . In particular, it was found to inhibit 60.04% of B. subtilis biofilm growth . This suggests that the compound could have significant antibacterial effects.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-17-12-23-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)13-20(28)24-15-7-8-18-19(11-15)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUHFBAIVDCTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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